molecular formula C24H24N4O4S2 B11363625 N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

N-(3,4-dimethylphenyl)-5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11363625
M. Wt: 496.6 g/mol
InChI Key: HMSMHYIKCBWSQZ-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups, including furan, thiophene, and methanesulfonyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe methanesulfonyl group is then added using sulfonylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-5-{[(FURAN-2-YL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-[furan-2-ylmethyl(thiophen-2-ylmethyl)amino]-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C24H24N4O4S2/c1-16-8-9-18(12-17(16)2)26-23(29)22-21(13-25-24(27-22)34(3,30)31)28(14-19-6-4-10-32-19)15-20-7-5-11-33-20/h4-13H,14-15H2,1-3H3,(H,26,29)

InChI Key

HMSMHYIKCBWSQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CO3)CC4=CC=CS4)S(=O)(=O)C)C

Origin of Product

United States

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